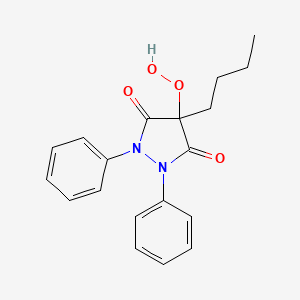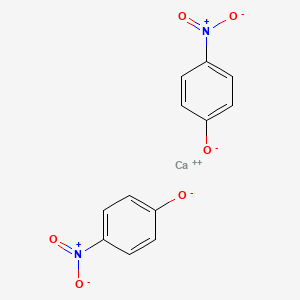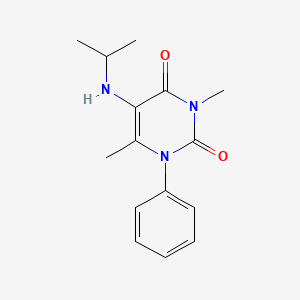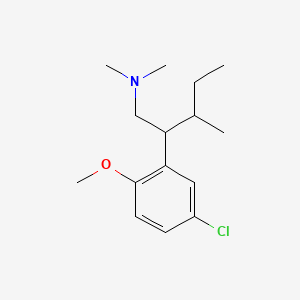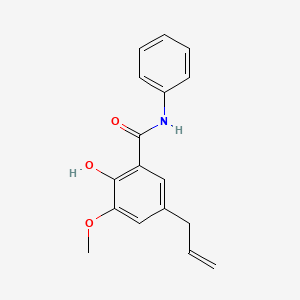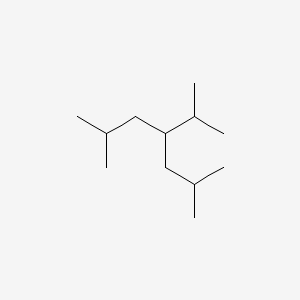
2-Chloro-3-(3-chloropropyl)naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(3-chloropropyl)naphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of a chloro group at the second position and a 3-chloropropyl group at the third position on the naphthalene-1,4-dione core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(3-chloropropyl)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with 3-chloropropylamine under controlled conditions. The reaction is carried out in an anhydrous environment, often using anhydrous methanol as the solvent. The reaction mixture is stirred at low temperatures (0°C) to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-(3-chloropropyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of functionalized naphthoquinone derivatives .
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(3-chloropropyl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential antifungal and antibacterial properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties
Wirkmechanismus
The mechanism of action of 2-chloro-3-(3-chloropropyl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can disrupt cellular membranes, leading to increased permeability and leakage of cellular contents. It may also interfere with enzymatic activities by forming covalent bonds with nucleophilic sites on enzymes. These interactions can result in the inhibition of cell growth and proliferation, making it a potential candidate for antifungal and anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Similar structure but with an isopentylamino group instead of a 3-chloropropyl group.
2,3-Dichloro-1,4-naphthoquinone: Lacks the 3-chloropropyl group but has two chloro groups on the naphthoquinone core
Uniqueness
2-Chloro-3-(3-chloropropyl)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and 3-chloropropyl groups enhances its reactivity and potential for diverse applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
31478-94-1 |
|---|---|
Molekularformel |
C13H10Cl2O2 |
Molekulargewicht |
269.12 g/mol |
IUPAC-Name |
2-chloro-3-(3-chloropropyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C13H10Cl2O2/c14-7-3-6-10-11(15)13(17)9-5-2-1-4-8(9)12(10)16/h1-2,4-5H,3,6-7H2 |
InChI-Schlüssel |
LWBHCXGQHWWFIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


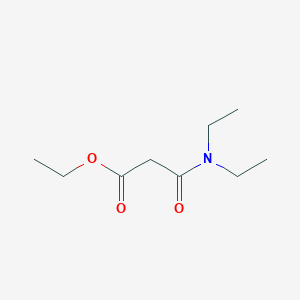

![Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14687627.png)
